![molecular formula C12H14N2O5 B2954813 4-[(3-Nitrophenoxy)acetyl]morpholine CAS No. 50508-38-8](/img/structure/B2954813.png)
4-[(3-Nitrophenoxy)acetyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(3-Nitrophenoxy)acetyl]morpholine” is a chemical compound with the molecular formula C12H14N2O5 . It is also known by other names such as “1-morpholino-2-(3-nitrophenoxy)ethanone”, “1-morpholin-4-yl-2-(3-nitrophenoxy)ethanone”, and "Ethanone, 1-(4-morpholinyl)-2-(3-nitrophenoxy)" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 266.25, a predicted boiling point of 498.8±45.0 °C, a predicted density of 1.330±0.06 g/cm3, and a predicted pKa of -1.22±0.20 .科学的研究の応用
Catalytic Activities and DNA Interactions
One study explored the catalytic activities and DNA interactions of zinc(II) complexes involving ligands with morpholine components. These complexes were found to catalyze the hydrolytic cleavage of phosphoester bonds and exhibited dose-dependent DNA cleavage activities, suggesting potential applications in biochemistry and pharmacology (Chakraborty et al., 2014).
Chemical Reaction Mechanisms
Another study focused on the aminolysis of nitrophenyl derivatives in acetonitrile, highlighting the influence of morpholine on reaction mechanisms. This research provides insights into the synthesis and reactivity of nitrophenyl compounds, which could be relevant for designing new chemical reactions and materials (Um et al., 2015).
Nitrophenol Degradation
Research on the degradation of p-nitrophenol by various bacterial strains, including those involving morpholine structures, sheds light on environmental and biotechnological applications. These studies contribute to understanding the biodegradation of toxic compounds and the development of bioremediation strategies (Kitagawa et al., 2004).
Molecular Interactions and Drug Design
Investigations into the interactions between morpholine-based compounds and biomolecules, such as DNA and proteins, have implications for drug design and molecular biology. These studies help elucidate the mechanisms of molecular recognition and binding, which are crucial for developing new therapeutics (Sakthikumar et al., 2019).
Organic Synthesis and Material Science
Research on the synthesis and properties of morpholinium salts, including their physicochemical characteristics and applications in materials science, highlights the versatility of morpholine derivatives. These compounds have potential uses in ionic liquids, solvents, and other materials with unique properties (Pernak et al., 2011).
特性
IUPAC Name |
1-morpholin-4-yl-2-(3-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c15-12(13-4-6-18-7-5-13)9-19-11-3-1-2-10(8-11)14(16)17/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLAPZFEDJOVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone;hydrochloride](/img/structure/B2954732.png)
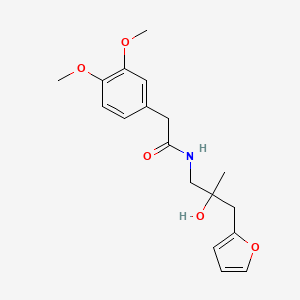
![N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2954734.png)
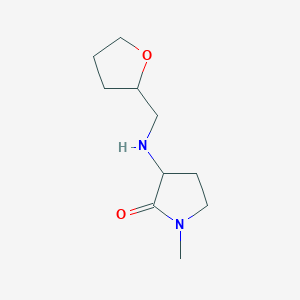
![Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate](/img/structure/B2954739.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2954740.png)
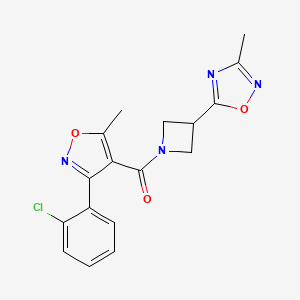
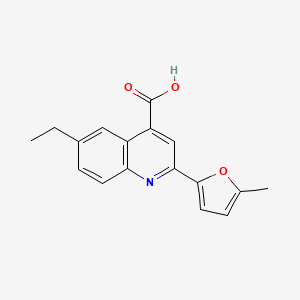
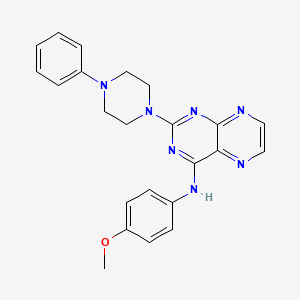

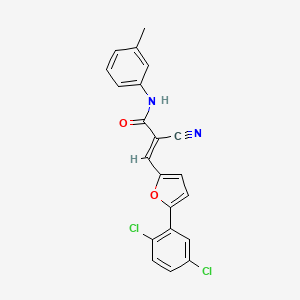
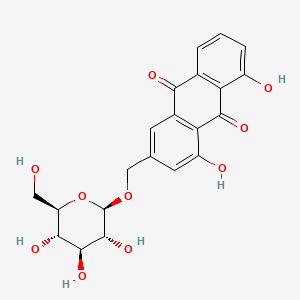
![(1H-benzo[d]imidazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2954751.png)

